![molecular formula C12H18N2O2S B3070431 1-Ethyl-4-(phenylsulfonyl)piperazine CAS No. 100317-19-9](/img/structure/B3070431.png)
1-Ethyl-4-(phenylsulfonyl)piperazine
Overview
Description
1-Ethyl-4-(phenylsulfonyl)piperazine is a chemical compound with the molecular formula C12H18N2O2S . It is a benzenesulfonamide compound containing a piperazine heterocycle .
Synthesis Analysis
The synthesis of 1-Ethyl-4-(phenylsulfonyl)piperazine involves the use of density functional theory (DFT). The optimized structures of the molecules were calculated using the B3LYP method . The synthesis process also involves the study of the molecular electrostatic potential and leading molecular orbital .Molecular Structure Analysis
The molecular structure of 1-Ethyl-4-(phenylsulfonyl)piperazine was studied using a single crystal. The intermolecular interaction and contact were quantified using Hirshfeld surface analysis and 2D fingerprint plots . The conformational analysis showed that the molecular structure after DFT optimization was consistent with the crystal structure determined by x-ray single crystal diffraction .Physical And Chemical Properties Analysis
1-Ethyl-4-(phenylsulfonyl)piperazine has physical and chemical properties that are consistent with its molecular structure. It has a molecular weight of 226.30 g/mol .Scientific Research Applications
Medicinal Chemistry and Drug Development
Piperazines, including ESPP, have been widely explored for their biological and pharmaceutical activities. Notably, the piperazine moiety appears in several drugs, such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers have investigated ESPP’s potential as a scaffold for designing novel drugs. Its structural modifications could lead to compounds with improved pharmacological properties, such as enhanced bioavailability, selectivity, and reduced side effects.
C–H Functionalization
Recent advances in synthetic methodologies have focused on C–H functionalization, which allows direct modification of carbon–hydrogen bonds. ESPP could serve as a valuable building block for such transformations. Researchers have explored various strategies to functionalize the phenylsulfonyl group or the ethyl substituent, enabling the synthesis of diverse derivatives with tailored properties .
Anti-Inflammatory and Analgesic Effects
Studies have investigated the anti-inflammatory and anti-nociceptive (pain-relieving) properties of ESPP derivatives. In animal models, ESPP-based compounds demonstrated promising effects in reducing pain and inflammation. Further research aims to optimize their efficacy and safety profiles for potential therapeutic applications .
properties
IUPAC Name |
1-(benzenesulfonyl)-4-ethylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-13-8-10-14(11-9-13)17(15,16)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINWAPGPEFSGRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(phenylsulfonyl)piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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